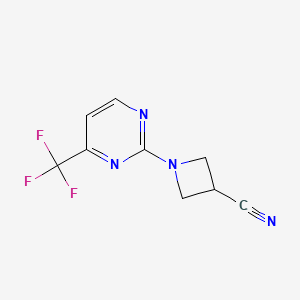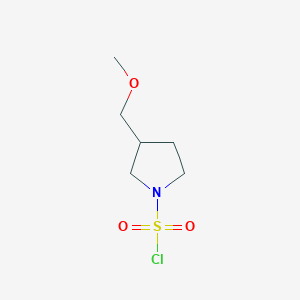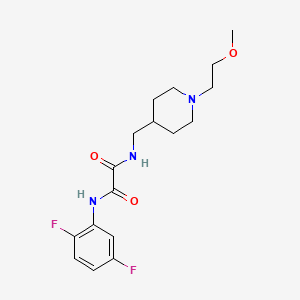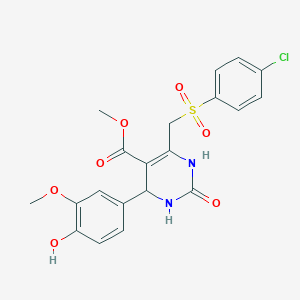![molecular formula C12H12N2O4 B2485902 2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866151-34-0](/img/structure/B2485902.png)
2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid, also known as 2-carbamoyl-cyclopropanecarboxylic acid (2-CCA), is a cyclic organic compound and a derivative of cyclopropanecarboxylic acid. It is a common building block for organic synthesis and has a wide range of applications in scientific research. 2-CCA is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in organic synthesis and can be used to synthesize various polymers.
Aplicaciones Científicas De Investigación
Ethylene Precursor Study in Plants
Research has identified 1-(malonylamino)cyclopropane-1-carboxylic acid, a structural analog of 2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), which is an ethylene precursor in plants. This discovery was made in light-grown wheat leaves and confirmed using gas chromatography-mass spectrometry, emphasizing the role of cyclopropane derivatives in plant biology and ethylene production (Hoffman, Yang, & McKeon, 1982).
Diverse Biological Activities
A study discussed the biological diversity of natural products containing cyclopropane moieties like 1-aminocyclopropane-1-carboxylic acid and its structural analogs. These compounds are known for their range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. The research covers their isolation, characterization, total synthesis, and resultant biological activities, highlighting the significance of cyclopropane derivatives in various biological contexts (Coleman & Hudson, 2016).
Antiproliferative Activity in Cancer Research
Research has been conducted on the synthesis of compounds structurally related to this compound, demonstrating significant inhibitory activity against some cancer cell lines. This indicates its potential application in cancer research and therapy, underscoring the importance of these compounds in medical science (Lu et al., 2021).
Novel Flavor Synthesis
A study on the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, a derivative of cyclopropane carboxylic acid, was conducted for potential applications in flavor creation. The research demonstrates the versatility of cyclopropane derivatives in the field of chemistry, particularly in the synthesis of novel flavors (Lu Xin-y, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-10(15)6-1-3-7(4-2-6)14-11(16)8-5-9(8)12(17)18/h1-4,8-9H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJKDUDMQAVQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)




![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)
